

Application Note: LC-MS/MS Quantification of Atorvastatin in Biological Samples

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Compound of Interest

Compound Name: (3S,5S)-Atorvastatin Sodium Salt

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Atorvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. It is widely prescribed to lower blood cholesterol and reduce the risk of cardiovascular events[1]. Atorvastatin is administered as its active (3R,5R) enantiomer. The quantification of atorvastatin and its active metabolites in biological matrices like plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies[3][4]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol and summary of methods for the quantitative analysis of atorvastatin in biological samples using LC-MS/MS.

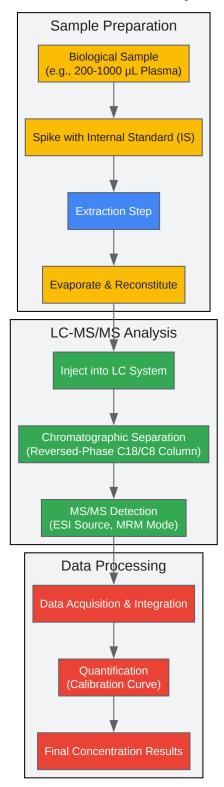
Experimental Protocols

A generalized workflow for the LC-MS/MS analysis of atorvastatin from biological samples is presented below. Specific parameters can be adapted from the subsequent tables based on available instrumentation and required sensitivity.

Workflow Diagram



General Workflow for Atorvastatin Quantification



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Caption: High-level workflow for atorvastatin bioanalysis.



Preparation of Standards and Quality Controls (QC)

- Stock Solutions: Prepare a primary stock solution of atorvastatin (e.g., 100 μg/mL) in a suitable solvent like methanol or acetonitrile. A separate stock solution for the Internal Standard (IS), such as pitavastatin, rosuvastatin, or deuterated atorvastatin, should also be prepared.
- Working Solutions: Create a series of working standard solutions by serially diluting the stock solution with a mixture of water, methanol, and acetonitrile.
- Calibration Standards & QC Samples: Prepare calibration standards and QC samples by spiking known concentrations of the working solutions into blank biological matrix (e.g., human plasma). Typical concentration ranges for atorvastatin can vary from 0.05 ng/mL to 100 ng/mL. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix, removing proteins and other interfering substances. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protocol 2.1: Protein Precipitation (PPT)

- To a 250 μ L aliquot of plasma sample, standard, or QC, add 700 μ L of cold acetonitrile and 100 μ L of the IS solution.
- Vortex the mixture for 30-60 seconds to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for injection into the LC-MS/MS system. A dilution or evaporation/reconstitution step may be necessary depending on the required sensitivity.

Protocol 2.2: Liquid-Liquid Extraction (LLE)

To a 1000 μL aliquot of plasma sample, add the IS solution.



- Add 6 mL of an immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).
- Vortex the mixture vigorously for 1-3 minutes to facilitate extraction.
- Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in a specific volume (e.g., 100-500 μL) of the mobile phase for analysis.

Data and Results

The following tables summarize typical parameters used in published LC-MS/MS methods for atorvastatin quantification.

Table 1: Chromatographic Conditions



Parameter	Method 1	Method 2	Method 3	Method 4
HPLC/UPLC System	Shimadzu HPLC	Agilent UHPLC	Nexera X2 UHPLC	Acquity UPLC
Column	Zorbax XDB C8 (50x4.6 mm, 3.5 μm)	Zorbax XDB Phenyl (75x4.6 mm, 3.5 μm)	Acquity UPLC BEH C18 (100x2.1 mm, 1.7 μm)	Ascentis® Express C18 (75x4.6 mm, 2.7 μm)
Mobile Phase	Acetonitrile & 0.5% Acetic Acid (45:55 v/v)	0.2% Acetic Acid, Methanol, Acetonitrile (20:16:64 v/v/v)	Gradient: 0.2% Formic Acid in Water & Acetonitrile	0.005% Formic Acid in Water:ACN:Meth anol (35:25:40 v/v/v)
Flow Rate	1.0 mL/min	0.8 mL/min	0.3 mL/min	0.6 mL/min
Column Temp.	40 °C	40 °C	N/A	45 °C
Run Time	4.3 min	3.0 min	5.0 min	< 6.0 min

Table 2: Mass Spectrometry Conditions



Parameter	Method 1	Method 2	Method 3	Method 4
Mass Spectrometer	LCMS-8040 Triple Quad	API 3200	TSQ Quantum Ultra	API 4000
Ionization Source	Electrospray Ionization (ESI)	Electrospray Ionization (ESI)	Electrospray Ionization (ESI)	Electrospray Ionization (ESI)
Polarity	Positive (+)	Positive (+)	Positive (+)	Negative (-)
Monitoring Mode	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)
MRM Transition (Atorvastatin)	m/z 559.0 → 440.0	m/z 559.2 → 440.3	m/z 559.2 → 440.0	m/z 557.0 → 453.0
MRM Transition (Metabolites)	o-OH: 575 → 440 p-OH: 575 → 440	2-OH: 575.4 → 440.3 4- OH: 575.4 → 440.3	p-OH: 575 → 440 o-OH: 575 → 466	N/A

Table 3: Method Validation and Performance Summary



Parameter	Method 1	Method 2	Method 3	Method 4
Matrix	Human Plasma	Human Plasma	Human Plasma	Human Plasma
Linearity Range (ng/mL)	0.4 - 100	0.20 - 151	0.05 - 50	0.25 - 100
Correlation Coeff. (r²)	> 0.99	≥ 0.99	> 0.99	> 0.99
LLOQ (ng/mL)	0.4	0.20	0.05	0.25
Intra-day Precision (%CV)	< 15%	< 10%	< 6.6%	3 - 13%
Inter-day Precision (%CV)	< 15%	< 10%	< 6.6%	3 - 13%
Accuracy (%)	85-115%	90-110%	95.7-104.3%	87 - 114%
Extraction Recovery (%)	> 70%	N/A	N/A	88 - 100%

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity, specificity, and high-throughput capability for the quantitative determination of atorvastatin and its major active metabolites in biological samples. The protocols for sample preparation, particularly LLE and PPT, combined with optimized chromatographic and mass spectrometric conditions, yield reliable and reproducible results that meet regulatory guidelines for bioanalytical method validation. These methods are directly applicable to clinical and preclinical pharmacokinetic studies, supporting drug development and therapeutic drug monitoring.

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